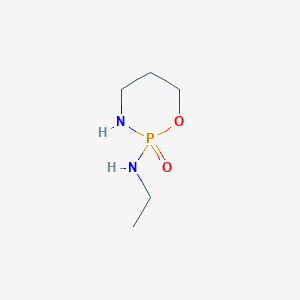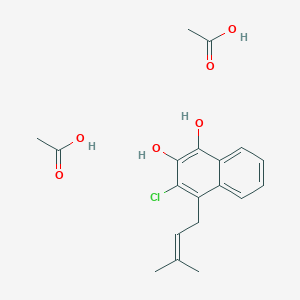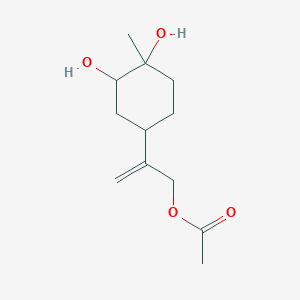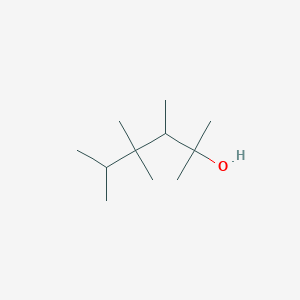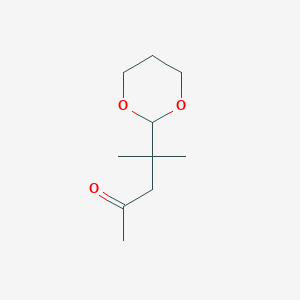
4-(1,3-Dioxan-2-yl)-4-methylpentan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1,3-Dioxan-2-yl)-4-methylpentan-2-one is an organic compound that features a 1,3-dioxane ring fused to a pentanone structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-(1,3-Dioxan-2-yl)-4-methylpentan-2-one can be synthesized through the acetalization of carbonyl compounds with 1,3-propanediol in the presence of a Brönsted or Lewis acid catalyst. A common method involves using toluenesulfonic acid as a catalyst in refluxing toluene, which allows for the continuous removal of water from the reaction mixture using a Dean-Stark apparatus . Other catalysts such as zirconium tetrachloride and tetrabutylammonium tribromide can also be employed under mild reaction conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale acetalization processes. These processes utilize efficient catalysts and continuous water removal techniques to ensure high yields and purity. The use of molecular sieves or orthoesters can enhance the efficiency of water removal, thus improving the overall yield of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
4-(1,3-Dioxan-2-yl)-4-methylpentan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkoxides or amines in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-(1,3-Dioxan-2-yl)-4-methylpentan-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-(1,3-Dioxan-2-yl)-4-methylpentan-2-one involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile in different reactions, depending on the conditions. Its effects are mediated through the formation of intermediates that interact with specific pathways in chemical or biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dioxane: A simpler analog with similar reactivity but lacking the pentanone structure.
1,3-Dioxolane: Another related compound with a five-membered ring instead of a six-membered ring.
2-Methyl-1,3-dioxane: A methyl-substituted analog with different steric and electronic properties.
Uniqueness
4-(1,3-Dioxan-2-yl)-4-methylpentan-2-one is unique due to its combination of a 1,3-dioxane ring and a pentanone structure, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and industrial applications .
Propriétés
Numéro CAS |
87802-27-5 |
|---|---|
Formule moléculaire |
C10H18O3 |
Poids moléculaire |
186.25 g/mol |
Nom IUPAC |
4-(1,3-dioxan-2-yl)-4-methylpentan-2-one |
InChI |
InChI=1S/C10H18O3/c1-8(11)7-10(2,3)9-12-5-4-6-13-9/h9H,4-7H2,1-3H3 |
Clé InChI |
GSDBHGJTOJDOSJ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CC(C)(C)C1OCCCO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


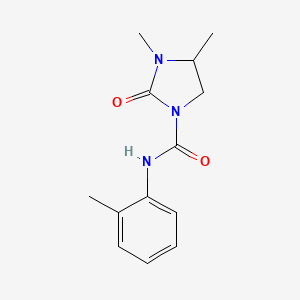
![(NE)-N-[1-(2-methyl-6-phenylpyrimidin-4-yl)propylidene]hydroxylamine](/img/structure/B14396201.png)
![5-[3-(3,4-Dichlorophenoxy)propyl]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B14396207.png)
![5-[3-(2-Methylprop-1-en-1-yl)oxiran-2-yl]-2H-1,3-benzodioxole](/img/structure/B14396209.png)
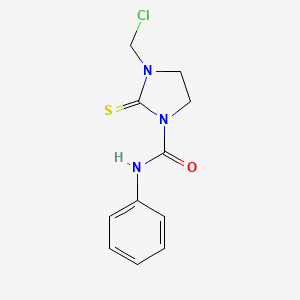
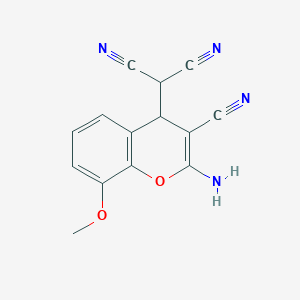


![N'-[4-(Bromomethyl)phenyl]-N-methoxy-N-methylurea](/img/structure/B14396239.png)
